2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Amide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Thioether Compounds: Compounds with similar sulfanyl groups but different core structures.
Uniqueness
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3OS/c1-12(2)13-7-9-14(10-8-13)19-17(22)11-23-18-20-15-5-3-4-6-16(15)21-18/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
GBSVFZZRGHPKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.